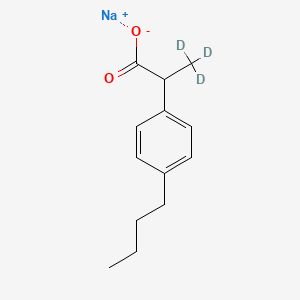

p-Butyl Ibuprofen-d3 (sodium)

Description

Contextualization of Deuterated Pharmaceuticals in Contemporary Academic Research

In modern medicinal chemistry, the use of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become an increasingly important strategy in drug design and development. doveresearchlab.comnih.gov Deuterated pharmaceuticals are molecules in which one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle structural change can have profound effects on the molecule's metabolic fate and pharmacokinetic profile. chemicalbook.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). synzeal.comimpurity.com This effect can slow down metabolic processes that involve the cleavage of a C-H bond, leading to a number of potential therapeutic advantages. assumption.edu

Academic research into deuterated compounds has moved beyond their initial use as tracers in metabolic studies to the development of novel therapeutic agents with improved properties. researchgate.netpsu.edu The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the "deuterium switch" approach, where a hydrogen in an existing drug is replaced with deuterium to improve its performance. chemicalbook.com This has spurred further academic and industrial research into creating deuterated versions of both existing and new drug candidates. assumption.eduresearchgate.net

Rationale for Isotopic Labeling Strategies in Drug Discovery and Development Research (Methodological Focus)

Isotopic labeling is a fundamental technique in pharmaceutical research that provides invaluable insights into the journey of a drug within a biological system. researchgate.netgoogle.com This strategy involves the incorporation of isotopes, such as deuterium (²H), carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), into a drug molecule. researchgate.netpharmaffiliates.com The primary rationale for this is to trace the absorption, distribution, metabolism, and excretion (ADME) of the compound without significantly altering its chemical and biological properties. researchgate.netpharmaffiliates.com

From a methodological standpoint, stable isotope labeling, particularly with deuterium, is a powerful tool in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. google.comnih.gov In pharmacokinetic studies, co-administration of a deuterated and non-deuterated version of a drug allows for precise quantification of the parent drug and its metabolites. nih.gov This "stable isotope methodology" helps in determining key parameters such as clearance rates and metabolic pathways with high accuracy. nih.gov Furthermore, deuterated compounds are extensively used as internal standards in quantitative bioanalysis due to their similar chemical behavior to the analyte but distinct mass, ensuring reliable and reproducible measurements. nih.govresearchgate.net

Significance of Ibuprofen (B1674241) Derivatives with Modified Alkyl Moieties in Medicinal Chemistry Research

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been the subject of extensive research aimed at improving its therapeutic index. nih.gov One significant area of investigation has been the modification of its alkyl moieties, namely the isobutyl group attached to the phenyl ring. chemrxiv.orgprinceton.edu Research has shown that altering this part of the molecule can influence the drug's anti-inflammatory activity, pharmacokinetic properties, and potential for adverse effects. chemrxiv.orgprinceton.edu

Studies have explored the synthesis and evaluation of ibuprofen derivatives with different alkyl groups at the para-position of the phenyl ring. nih.gov For instance, the synthesis of butyl-ibuprofen has been reported, with the aim of modulating the lipophilicity of the parent compound. nih.gov Such modifications can impact how the drug interacts with biological membranes and metabolizing enzymes. clearsynth.commdpi.com The overarching goal of this line of research is to develop new analogs with potentially enhanced efficacy or a more favorable side-effect profile compared to ibuprofen. princeton.edu

| Derivative | Modification | Observed Effect in Research Studies | Reference |

|---|---|---|---|

| Butyl-ibuprofen | Replacement of the isobutyl group with a butyl group | Alters lipophilicity, potentially influencing transdermal absorption. | nih.gov |

| Phospho-ibuprofen | Esterification of the carboxylic acid group | Showed strong inhibition of colon cancer cell growth in vitro. | assumption.edu |

| Ibuprofen-L-valine alkyl esters | Conjugation with L-valine alkyl esters | Increased water solubility and skin permeation compared to ibuprofen. | acs.org |

Overview of Research Paradigms for Deuterated Sodium Salts of Pharmacological Analogs

The formation of a salt is a common strategy in pharmaceutical development to improve the solubility and dissolution rate of a drug, which can in turn enhance its bioavailability. sigmaaldrich.com The sodium salt of ibuprofen, for example, is known to have a higher water solubility than the free acid form. chemicalbook.comacs.org When this approach is combined with isotopic labeling, it gives rise to deuterated sodium salts of pharmacological analogs.

The research paradigm for these compounds typically involves a multi-step process. First, the deuterated analog of the parent drug is synthesized. chemrxiv.org Following this, the deuterated analog is converted into its sodium salt. sigmaaldrich.com The resulting compound is then subjected to a battery of in vitro and in vivo studies to characterize its physicochemical properties, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net The primary objective is to determine if the combination of deuteration and salt formation leads to a synergistic improvement in the drug's properties. These compounds are also valuable as internal standards in analytical methods for the quantification of the non-deuterated drug in biological matrices. caymanchem.com

Academic Research Objectives and Scope for p-Butyl Ibuprofen-d3 (sodium)

While specific academic publications detailing the comprehensive research findings for p-Butyl Ibuprofen-d3 (sodium) are not widely available in the public domain, its existence as a research chemical doveresearchlab.comimpurity.compharmaffiliates.comclearsynth.com suggests clear academic research objectives. The primary objective for the synthesis and investigation of this compound is likely to explore the combined effects of alkyl chain modification and deuterium labeling on the properties of an ibuprofen analog.

The research scope for p-Butyl Ibuprofen-d3 (sodium) would logically encompass:

Synthesis and Characterization: The development of a synthetic route to produce p-Butyl Ibuprofen-d3 and its subsequent conversion to the sodium salt. This would be followed by structural confirmation using techniques like NMR and mass spectrometry.

Metabolic Stability Studies: In vitro experiments using liver microsomes or hepatocytes to compare the metabolic rate of p-Butyl Ibuprofen-d3 with its non-deuterated counterpart, p-Butyl Ibuprofen. The deuteration at the methyl group of the propionic acid side chain is a strategic choice, as this position is known to be susceptible to metabolic oxidation in related compounds.

Pharmacokinetic Profiling: In vivo studies in animal models to determine and compare the pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) of p-Butyl Ibuprofen-d3 (sodium) and non-deuterated p-Butyl Ibuprofen sodium salt.

Use as an Internal Standard: The development and validation of bioanalytical methods using p-Butyl Ibuprofen-d3 (sodium) as an internal standard for the accurate quantification of p-Butyl Ibuprofen in biological samples.

| Research Area | Parameter to be Investigated | Rationale | Potential Outcome |

|---|---|---|---|

| Metabolism | Rate of oxidative metabolism | The C-D bond is stronger than the C-H bond, potentially slowing metabolism at the deuterated site. | Longer half-life and increased exposure compared to the non-deuterated analog. |

| Pharmacokinetics | Oral bioavailability | Improved metabolic stability could reduce first-pass metabolism, increasing the amount of drug reaching systemic circulation. | Higher bioavailability of the deuterated compound. |

| Bioanalysis | Accuracy and precision of quantification | The deuterated analog serves as an ideal internal standard due to its similar chemical properties and distinct mass. | Development of a robust and reliable analytical method for p-Butyl Ibuprofen. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17NaO2 |

|---|---|

Molecular Weight |

231.28 g/mol |

IUPAC Name |

sodium;2-(4-butylphenyl)-3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C13H18O2.Na/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15;/h6-10H,3-5H2,1-2H3,(H,14,15);/q;+1/p-1/i2D3; |

InChI Key |

JOOUQMYAABLJGC-MUTAZJQDSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCCC)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterated P Butyl Ibuprofen Sodium

Retrosynthetic Analysis of p-Butyl Ibuprofen-d3 (sodium)

A retrosynthetic analysis of p-Butyl Ibuprofen-d3 (sodium) outlines a strategic disassembly of the target molecule to identify viable starting materials and key transformations. The analysis begins by disconnecting the sodium salt to its parent carboxylic acid, p-Butyl Ibuprofen-d3. The primary challenge in this synthesis is the selective introduction of the three deuterium (B1214612) atoms onto the methyl group of the propionic acid moiety.

The key disconnection in the retrosynthesis of p-Butyl Ibuprofen-d3 involves the bond between the chiral center and the p-isobutylphenyl group. This leads to two primary synthons: a deuterated propionic acid equivalent and a p-isobutylphenyl precursor. A plausible forward synthesis, therefore, involves the alkylation of a p-isobutylphenyl derivative with a deuterated C3 electrophile.

A common industrial synthesis of ibuprofen (B1674241) involves the Friedel-Crafts acylation of isobutylbenzene, which can be adapted for this synthesis. plos.org The retrosynthetic pathway can be visualized as follows:

Target Molecule: p-Butyl Ibuprofen-d3 (sodium)

Disconnect 1 (Salt formation): p-Butyl Ibuprofen-d3 + Sodium source (e.g., NaOH)

Disconnect 2 (Carboxylation): A precursor that can be converted to the carboxylic acid.

Disconnect 3 (Deuterated side chain introduction): p-isobutylphenylacetonitrile and a deuterated methylating agent (e.g., CD3I).

Disconnect 4 (Nitrile formation): p-isobutylbenzyl chloride and a cyanide source.

Disconnect 5 (Chloromethylation): Isobutylbenzene and a chloromethylating agent.

Starting Material: Isobutylbenzene

This strategic breakdown allows for the systematic planning of the forward synthesis, ensuring the deuterium label is introduced at the desired position with high efficiency.

Targeted Deuterium Labeling Strategies at the Propionic Acid Moiety (-d3)

The specific placement of three deuterium atoms on the methyl group of the propionic acid side chain is a critical step in the synthesis of p-Butyl Ibuprofen-d3. This is typically achieved through the use of a deuterated reagent in the final steps of the synthesis to ensure high isotopic incorporation and minimize isotopic scrambling.

A well-established method for introducing the d3-methyl group is through the use of deuterated methyl iodide (CD3I). iaea.org Following the synthesis of the p-isobutylphenylacetonitrile intermediate, this key reagent is used to introduce the deuterated propionic acid side chain. The reaction proceeds via the formation of a carbanion at the benzylic position of the acetonitrile (B52724), which then acts as a nucleophile to attack the deuterated methyl iodide. Subsequent hydrolysis of the nitrile group yields the desired deuterated carboxylic acid.

Table 1: Key Reaction for Targeted Deuterium Labeling

| Step | Reactants | Reagents | Product |

| Alkylation | p-isobutylphenylacetonitrile | 1. Strong base (e.g., NaH, LDA) 2. CD3I | 2-(p-isobutylphenyl)propanenitrile-d3 |

| Hydrolysis | 2-(p-isobutylphenyl)propanenitrile-d3 | Acid or base catalysis (e.g., H2SO4, NaOH) | p-Butyl Ibuprofen-d3 |

This late-stage introduction of the deuterium label is advantageous as it avoids potential loss of deuterium in earlier synthetic steps and allows for more efficient use of the expensive deuterated reagent.

Ibuprofen possesses a chiral center at the α-position of the propionic acid moiety, with the (S)-enantiomer being the pharmacologically active form. caymanchem.com While p-Butyl Ibuprofen-d3 is often synthesized as a racemate for use as an internal standard, stereoselective deuteration techniques can be employed to prepare specific enantiomers.

Asymmetric synthesis approaches can be adapted to incorporate the deuterated methyl group stereoselectively. One strategy involves the use of a chiral auxiliary. The p-isobutylphenylacetic acid precursor can be coupled to a chiral auxiliary, which then directs the stereoselective alkylation with deuterated methyl iodide. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched p-Butyl Ibuprofen-d3.

Another approach is through enzymatic resolution. The racemic deuterated ibuprofen can be subjected to enzymatic resolution using a lipase that selectively esterifies one enantiomer, allowing for the separation of the (S)- and (R)-forms. While not a direct deuteration technique, it provides access to the individual stereoisomers of the deuterated compound.

Ensuring high isotopic purity and precise regioselectivity is crucial for the application of deuterated standards. The use of highly enriched deuterated reagents, such as CD3I with an isotopic purity of >99 atom % D, is the primary factor in achieving high isotopic enrichment in the final product. rsc.org

Regioselectivity is controlled by the reaction mechanism. In the alkylation of p-isobutylphenylacetonitrile, the strong base selectively deprotonates the benzylic position, ensuring that the deuterated methyl group is introduced at the α-position of the propionic acid side chain.

The isotopic purity of the final product can be determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic enrichment. acs.org 1H and 2H NMR spectroscopy can confirm the position of the deuterium label and provide quantitative information on the degree of deuteration.

Table 2: Analytical Methods for Isotopic Purity and Regioselectivity

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determination of isotopic enrichment by analyzing the relative abundance of isotopologues. |

| Nuclear Magnetic Resonance (NMR) | Confirmation of the position of deuterium incorporation and quantification of the deuteration level. |

Careful execution of the synthesis and rigorous analytical characterization are essential to guarantee the quality of the p-Butyl Ibuprofen-d3 (sodium).

Synthesis of the p-Butyl Phenyl Backbone

The classical synthesis involves a multi-step process:

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form p-isobutylacetophenone. researchgate.net

Conversion to Propionic Acid Side Chain: The acetophenone is then converted to the propionic acid side chain through various methods. One common laboratory-scale synthesis involves a Darzens condensation followed by hydrolysis and decarboxylation. wikipedia.org An alternative is the conversion to a nitrile followed by alkylation and hydrolysis, as described in the deuteration section.

A more modern and "greener" industrial process developed by the BHC company involves a three-step synthesis:

Friedel-Crafts Acylation: Similar to the classical route, isobutylbenzene is acylated.

Hydrogenation: The resulting ketone is hydrogenated to an alcohol.

Carbonylation: The alcohol is then carbonylated in the presence of a palladium catalyst to directly form ibuprofen. google.com

For the synthesis of the deuterated analog as outlined in the retrosynthetic analysis, the pathway involving the formation of p-isobutylbenzyl chloride from isobutylbenzene via chloromethylation is a key starting point for the introduction of the deuterated propionitrile side chain. nih.gov

Chemical Transformation to the Sodium Salt Form

The conversion of the free acid form of p-Butyl Ibuprofen-d3 to its sodium salt is performed to enhance its aqueous solubility and stability, which is particularly important for its use in biological assays and as an analytical standard. google.com The process involves the neutralization of the carboxylic acid group with a suitable sodium base.

The most common method is the reaction of the carboxylic acid with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). wikipedia.orggoogle.com The reaction is typically carried out in a suitable solvent system.

To achieve high yield and purity of the final sodium salt, several reaction parameters need to be carefully controlled and optimized.

Key Optimization Parameters:

Solvent: The choice of solvent is critical. Organic solvents in which the free acid is soluble and the sodium salt is sparingly soluble can facilitate precipitation and isolation of the product. Mixtures of organic solvents and water are often employed. google.com

Temperature: The reaction temperature can influence the reaction rate and the crystallinity of the product. The process is often carried out at a controlled temperature to ensure complete reaction and to obtain a product with the desired physical properties.

Rate of Addition: The rate of addition of the sodium base can affect the particle size and morphology of the resulting salt. A slow, controlled addition can lead to the formation of a more uniform and easily filterable product. google.com

Stoichiometry: The stoichiometry of the reactants should be carefully controlled to ensure complete conversion to the salt form without having an excess of the base, which could complicate purification.

Purification: After the reaction, the product is typically isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials or impurities, and then dried under vacuum.

A patented process for the preparation of ibuprofen sodium salt with controlled particle size involves the addition of aqueous NaOH to a solution of ibuprofen in an organic solvent, followed by distillation to remove water. This method allows for the production of a free-flowing hydrated sodium salt.

Flow Chemistry and Continuous Synthesis Approaches for Deuterated Compounds

The synthesis of deuterated compounds, including p-Butyl Ibuprofen-d3, is increasingly benefiting from the adoption of flow chemistry and continuous synthesis methodologies. nih.govcolab.ws These techniques offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and control over reaction parameters. sci-hub.sesemanticscholar.org Continuous-flow synthesis is recognized as an appealing option for the production of active pharmaceutical ingredients (APIs) like ibuprofen. chemistryviews.org

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. sci-hub.se This approach provides a high surface-area-to-volume ratio, enabling rapid heat transfer and precise temperature control, which is critical for managing the exothermic nature of many deuteration and synthetic reactions. sci-hub.sechemistryviews.org The ability to safely handle toxic and aggressive reagents is another key benefit of these systems. chemistryviews.org

For the synthesis of ibuprofen, several multi-step continuous-flow processes have been developed, demonstrating the feasibility of this technology for producing the core molecular structure. sci-hub.segoogle.comgoogle.com A three-step continuous-flow synthesis of ibuprofen has been reported that eliminates the need for intermediate purification and isolation steps. sci-hub.sesemanticscholar.org Another developed synthesis comprises three chemical transformations that occur within three minutes, utilizing common reagents and minimal solvents. chemistryviews.org

While specific literature detailing the continuous-flow synthesis of p-Butyl Ibuprofen-d3 is not prevalent, the principles from established ibuprofen flow syntheses and general deuteration reactions in flow can be combined. nih.govcolab.ws For instance, a key step in a known ibuprofen flow synthesis is the Friedel-Crafts acylation. chemistryviews.org This could be followed by subsequent steps, such as a 1,2-aryl migration and hydrolysis, all within a continuous, multi-stage reactor system. chemistryviews.orggoogle.com The introduction of the deuterium atoms could be achieved by using deuterated reagents at the appropriate synthetic step, a process well-suited to the precise stoichiometric control offered by flow reactors. colab.ws

Table 1: Comparison of Batch vs. Flow Chemistry for Deuterated Compound Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry / Continuous Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent, due to high surface-area-to-volume ratio |

| Safety | Handling of hazardous reagents can be risky at scale | Enhanced safety through small reaction volumes and containment |

| Reaction Control | Less precise control over mixing and temperature | Precise control over residence time, temperature, and stoichiometry |

| Scalability | Often requires significant process redevelopment ("scaling up") | Scalable by running for longer durations or in parallel ("numbering up") sci-hub.sesemanticscholar.org |

| Efficiency | May require isolation and purification at each step | Potential for multi-step reactions in a single, continuous process sci-hub.segoogle.com |

| Deuterium Incorporation | Can be inefficient with expensive deuterated reagents | More efficient use of reagents due to precise mixing and control |

The integration of these methodologies opens new avenues for the industrial production of deuterated compounds, offering a more sustainable and efficient alternative to conventional batch methods. nih.gov

Analytical Scale Synthesis for Isotopic Reference Standards

The synthesis of p-Butyl Ibuprofen-d3 (sodium) on an analytical scale is primarily driven by its use as an isotopic reference standard, particularly as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.com The presence of deuterium atoms gives the molecule a distinct mass, allowing it to be differentiated from its non-deuterated counterpart in a sample, which is essential for accurate quantification in complex matrices like river water or biological fluids. sigmaaldrich.comiaea.org

The synthesis of a deuterated isotopic standard requires careful planning to ensure high isotopic purity and chemical stability. nih.gov For Ibuprofen-d3, the deuterium atoms are typically incorporated into the α-methyl group of the propionic acid side chain. caymanchem.comsigmaaldrich.com This position is metabolically stable, which is a critical requirement for its use in pharmacokinetic and drug metabolism studies. iaea.org

A common synthetic route involves using deuterated reagents during the construction of the propionic acid side chain. For example, a synthesis route for [ar, 3,3,3-2H7]-ibuprofen has been described that uses [2H3]-CH3I (deuterated methyl iodide) to introduce the deuterium label for use as a GC/MS internal standard. iaea.org The final step in preparing the specific compound involves the formation of the sodium salt by neutralizing the carboxylic acid group with a sodium base, such as sodium hydroxide or sodium bicarbonate, which can enhance solubility and stability. evitachem.com

The quality and purity of the resulting standard are paramount. The final product must be rigorously analyzed to confirm its chemical identity, purity, and isotopic enrichment. High-performance liquid chromatography (HPLC) is often used to determine chemical purity. sigmaaldrich.com

Table 2: Key Specifications for Analytical Grade p-Butyl Ibuprofen-d3

| Parameter | Typical Specification | Analytical Technique |

|---|---|---|

| Chemical Purity | ≥98.0% | HPLC sigmaaldrich.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Mass Spectrometry |

| Mass Shift | M+3 | Mass Spectrometry sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₅D₃O₂ | Elemental Analysis / MS |

| Molecular Weight | ~209.30 | Mass Spectrometry sigmaaldrich.com |

The synthesis and rigorous characterization of p-Butyl Ibuprofen-d3 ensure its suitability as a reliable internal standard, which is indispensable for the accurate analysis of ibuprofen in forensic, toxicological, environmental, and pharmaceutical research. sigmaaldrich.com

Comprehensive Analytical Characterization and Quantification of P Butyl Ibuprofen D3 Sodium

High-Resolution Spectroscopic Techniques for Structural Elucidation and Isotopic Contentoxinst.comnih.govmeasurlabs.comzeochem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of chemical compounds in solution. oxinst.com For isotopically labeled molecules like p-Butyl Ibuprofen-d3, NMR is crucial for confirming the exact position of the deuterium (B1214612) labels and assessing the isotopic enrichment. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for mapping the proton and carbon skeletons of a molecule. oxinst.com In the ¹H-NMR spectrum of p-Butyl Ibuprofen-d3, the signal corresponding to the protons on the deuterated carbon of the p-butyl group would be significantly diminished or absent, directly indicating the site of deuteration. The integration of the remaining proton signals relative to a known internal standard allows for quantification.

Deuteration can cause minor shifts in the resonance of nearby nuclei, known as isotope effects or chemical shift perturbations. nih.gov In the ¹³C-NMR spectrum, the carbon atom directly bonded to deuterium (C-D) exhibits a characteristic multiplet signal due to C-D coupling and a noticeable upfield shift compared to the corresponding C-H bond in the unlabeled compound. This provides definitive evidence of the location of the isotopic label. oxinst.com

| Position (Ibuprofen Core) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Change in d3 Analog |

|---|---|---|---|

| Aromatic CH | ~7.1-7.3 | ~127-130 | Minimal to no change. |

| Aromatic C (quaternary) | - | ~137-141 | Minimal to no change. |

| CH-COOH | ~3.7 | ~45 | Minimal to no change. |

| CH₃ (propanoic) | ~1.5 | ~18 | Minimal to no change. |

| COOH | - | ~175-181 | Minimal to no change. |

| p-Butyl Group | |||

| -CH₂- (benzylic) | ~2.6 | ~44 | Potential minor upfield shift if deuteration is adjacent. |

| -CH₂- | ~1.5 | ~33 | Signal intensity reduction in ¹H NMR; upfield shift and multiplicity change in ¹³C NMR if this is the site of deuteration. |

| -CH₂- | ~1.3 | ~22 | Signal intensity reduction in ¹H NMR; upfield shift and multiplicity change in ¹³C NMR if this is the site of deuteration. |

| -CH₃ | ~0.9 | ~14 | Signal intensity reduction in ¹H NMR; upfield shift and multiplicity change in ¹³C NMR if this is the site of deuteration (as in a -CD₃ group). |

Deuterium (²H) NMR spectroscopy allows for the direct detection of deuterium nuclei within a molecule. nih.gov This technique is highly specific and serves as an unambiguous method to confirm the presence and location of the deuterium labels. nih.gov The ²H-NMR spectrum of p-Butyl Ibuprofen-d3 would show a distinct resonance at a chemical shift corresponding to the deuterated position on the p-butyl group. nih.gov The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making signal assignment straightforward. nih.gov The integration of the ²H signal provides a direct measure of the isotopic abundance, making it a powerful tool for determining isotopic purity. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Quantitative Analysisalmacgroup.com

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and isotopic composition of compounds. almacgroup.com For deuterated standards, MS is essential for confirming the mass increase due to deuterium incorporation and quantifying the isotopic purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of a compound's elemental composition. waters.comwaters.comlibretexts.org For p-Butyl Ibuprofen-d3, HRMS can distinguish the mass of the labeled compound from its unlabeled counterpart and other potential impurities with high confidence. The measured exact mass should correspond to the theoretical mass calculated for the molecular formula containing three deuterium atoms, thus confirming the successful isotopic labeling. libretexts.org

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| p-Butyl Ibuprofen (acid form) | C₁₇H₂₆O₂ | 262.1933 |

| p-Butyl Ibuprofen-d3 (acid form) | C₁₇H₂₃D₃O₂ | 265.2121 |

| p-Butyl Ibuprofen (sodium salt) | C₁₇H₂₅NaO₂ | 284.1752 |

| p-Butyl Ibuprofen-d3 (sodium salt) | C₁₇H₂₂D₃NaO₂ | 287.1940 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing valuable structural information. nih.govnih.gov In an MS/MS experiment, the molecular ion of p-Butyl Ibuprofen-d3 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation pattern of the deuterated analog is compared to that of the unlabeled compound. researchgate.netscielo.br Fragments that retain the deuterium-labeled portion of the molecule will exhibit a mass shift of +3 Da (or +1, +2 depending on the fragment) compared to the corresponding fragments from the unlabeled standard. researchgate.net This analysis confirms that the deuterium label is located on the p-butyl group and has not scrambled to other positions. For example, the characteristic loss of the propanoic acid side chain in ibuprofen would result in a fragment ion containing the intact p-butyl-d3 phenyl group, which would be 3 mass units heavier than the corresponding fragment from the unlabeled molecule. researchgate.netresearchgate.net

| Proposed Fragment Structure | Unlabeled m/z | Deuterated (d3) m/z | Mass Shift (Da) | Inference |

|---|---|---|---|---|

| [M-H]⁻ (Precursor Ion) | 261.18 | 264.20 | +3 | Successful deuteration. |

| [M-H-CO₂]⁻ | 217.19 | 220.21 | +3 | Label is not on the carboxyl group. |

| [M-H-C₄H₉]⁻ (Loss of butyl group) | 204.10 | 204.10 or 207.12 | 0 or +3 | If fragment m/z is 204.10, it confirms butyl group loss. If m/z is 207.12, it suggests a different fragmentation or rearrangement. A mixture might be seen if the label is on the butyl group. |

| Fragment containing p-butyl-d3 phenyl moiety | Variable | Parent m/z + 3 | +3 | Confirms label is on the p-butyl phenyl portion. |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique used to measure the relative abundance of isotopes in a sample. wikipedia.org For p-Butyl Ibuprofen-d3, IRMS is employed to determine the precise deuterium-to-hydrogen (D/H) ratio, which confirms the isotopic enrichment and uniformity of the labeling. nih.gov

The methodology involves converting the organic compound into a simple gas, such as hydrogen (H₂) and its deuterated counterpart (HD). pnnl.gov This conversion is typically achieved through high-temperature conversion at temperatures exceeding 1400°C. nih.gov The resulting gas is then introduced into the mass spectrometer, where it is ionized by an electron impact source. The ions are accelerated down a flight tube and separated by their mass-to-charge ratio in a magnetic sector analyzer. wikipedia.orgpnnl.gov Specialized detectors, such as multiple Faraday cups, simultaneously collect the different isotopic ions (e.g., H₂⁺ and HD⁺), allowing for extremely precise and accurate ratio measurements. pnnl.gov This high precision is crucial for quantifying even small variations in isotopic content. pnnl.gov

The data obtained from IRMS provides a definitive profile of the isotopic abundance, verifying the extent of deuterium incorporation in the p-Butyl Ibuprofen-d3 molecule.

| Parameter | Description | Typical Value |

|---|---|---|

| δD (‰) | Delta notation representing the deviation of the sample's D/H ratio from a standard (VSMOW - Vienna Standard Mean Ocean Water). | High positive value |

| D/H Ratio | The absolute ratio of deuterium to hydrogen atoms in the analyzed gas derived from the sample. | Significantly elevated above natural abundance (~0.00015) |

| Isotopic Enrichment (%) | The percentage of molecules that are successfully labeled with the desired number of deuterium atoms (d3). | >98% |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural characterization of pharmaceutical compounds like p-Butyl Ibuprofen-d3. nih.govamericanpharmaceuticalreview.com These methods probe the vibrations of molecular bonds, providing a unique "fingerprint" spectrum that is sensitive to the molecule's structure and isotopic composition. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds and asymmetric vibrations. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves illuminating a sample with a laser and analyzing the inelastically scattered light. americanpharmaceuticalreview.com The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. This technique is highly effective for analyzing non-polar bonds and symmetric vibrations, often providing complementary information to IR spectroscopy. libretexts.org

Both techniques are valuable for confirming the presence of key functional groups within the p-Butyl Ibuprofen-d3 structure and for studying its solid-state properties. nih.gov

Deuterium Isotope Effects on Vibrational Modes and Functional Group Identification

The substitution of hydrogen with its heavier isotope, deuterium, has a predictable and significant effect on the vibrational frequencies of a molecule, a phenomenon known as the kinetic isotope effect. libretexts.org This effect is a cornerstone for confirming the successful deuteration of p-Butyl Ibuprofen-d3 using vibrational spectroscopy.

The frequency of a bond's vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.orgyoutube.com Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. Consequently, the stretching frequency of a C-D bond is lower than that of a corresponding C-H bond. This results in a downshift (to a smaller wavenumber) in the IR or Raman spectrum. libretexts.org The theoretical frequency ratio (ν C-H / ν C-D) is approximately √2 (or ~1.41), although in practice it often falls in the range of 1.35-1.41. libretexts.org

For p-Butyl Ibuprofen-d3, the three deuterium atoms are located on the methyl group of the propionic acid side chain. The characteristic C-H stretching vibrations for a methyl group typically appear in the 2850–2960 cm⁻¹ region. Upon deuteration, these C-H bands are replaced by new C-D stretching bands at a significantly lower frequency, typically around 2100-2250 cm⁻¹. The appearance of these new bands and the corresponding reduction or absence of the original C-H bands provide clear spectroscopic evidence of successful deuteration and help in the unambiguous identification of the labeled functional group. libretexts.orgyoutube.com

| Vibrational Mode | C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) | Relevance to p-Butyl Ibuprofen-d3 |

|---|---|---|---|

| Methyl (CH₃/CD₃) Symmetric/Asymmetric Stretch | 2850 - 2960 | ~2100 - 2250 | Confirms deuteration of the methyl group in the propionic acid moiety. |

| Aromatic C-H Stretch | 3000 - 3100 | ~2200 - 2300 | These bands are expected to remain unchanged in p-Butyl Ibuprofen-d3, confirming the specific location of the label. |

| Carboxylate (C=O) Stretch | 1700 - 1750 (acid form) / 1550-1610 (salt form) | 1700 - 1750 / 1550-1610 | Largely unaffected by deuteration on the methyl group, confirming the integrity of the carboxylate function. |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating p-Butyl Ibuprofen-d3 from its unlabeled counterpart, other isotopologues (d1, d2), synthetic precursors, and impurities. rsc.org These methods provide the basis for assessing the chemical and isotopic purity of the final compound.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive, specific, and robust method for the quantification of ibuprofen and its deuterated analogs in various matrices. nih.govrsc.org The LC system separates the analyte of interest from other components in the sample, while the MS detector provides mass-based identification and quantification. rsc.org For p-Butyl Ibuprofen-d3, this technique is frequently used in pharmacokinetic studies where it serves as an internal standard for the accurate measurement of unlabeled ibuprofen. nih.govchromatographyonline.com

Method Development for Isotopic Resolution and Matrix Separation

Developing a successful LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure accuracy, precision, and reliability. rsc.orgyoutube.com

Chromatographic Separation:

Column: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of ibuprofen and related compounds. phenomenex.comnih.gov These columns effectively retain the relatively non-polar analyte from the aqueous-organic mobile phase.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure sharp peaks and efficient separation from matrix components. chromatographyonline.com

Flow Rate and Temperature: These parameters are optimized to achieve good peak shape and resolution within a reasonable run time, which is often kept short (2-6 minutes) for high-throughput analysis. chromatographyonline.comphenomenex.com

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) is the most common technique used for ibuprofen analysis, typically operated in the negative ion mode [M-H]⁻, as the carboxylic acid group is readily deprotonated. nih.govresearchgate.net

Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. researchgate.net This involves selecting the deprotonated molecular ion (precursor ion) of the analyte and its internal standard, fragmenting them, and then monitoring a specific product ion for each. This two-stage mass filtering significantly reduces background noise and enhances selectivity. researchgate.net For ibuprofen, a common transition is m/z 205.0 → 161.1, while for ibuprofen-d3, the corresponding transition is m/z 208.0 → 164.0. researchgate.net The 3-dalton mass difference allows the mass spectrometer to clearly distinguish between the analyte and the deuterated internal standard.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separation of analyte from matrix components. phenomenex.com |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | Elution of the analyte from the column. chromatographyonline.com |

| Elution Type | Gradient | Ensures efficient separation and good peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates [M-H]⁻ ions for MS detection. researchgate.net |

| Precursor Ion (Q1) | m/z 208.0 (for Ibuprofen-d3) | Selects the parent ion of the deuterated standard. researchgate.net |

| Product Ion (Q3) | m/z 164.0 (for Ibuprofen-d3) | Specific fragment ion for quantification, enhancing selectivity. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of ibuprofen. nih.gov However, due to the low volatility of carboxylic acids like ibuprofen, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis. nih.govresearchgate.net

Common derivatization procedures involve converting the carboxylic acid group into a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nih.govresearchgate.net This is typically achieved by reacting the sample extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a DB-1 column). nih.gov The mass spectrometer then detects the eluting compounds, allowing for quantification. GC-MS can offer high chromatographic resolution and is well-suited for trace analysis in complex matrices. researchgate.net The quantification of the derivatized p-Butyl Ibuprofen-d3 would be achieved by comparing its response to that of a derivatized, non-deuterated standard or another internal standard. nih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA or MSTFA | Increases volatility for GC analysis. researchgate.net |

| GC Column | DB-1 or DB-5 (e.g., 30 m x 0.25 mm) | Separation of derivatized analyte. nih.gov |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. nih.gov |

| Oven Program | Temperature gradient (e.g., initial 150°C, ramp to 280°C) | Controls the elution and separation of compounds. nih.gov |

| Detection | Mass Spectrometry (Selected Ion Monitoring - SIM) | Provides sensitive and selective detection of the target analyte. nih.gov |

Validation of Analytical Methods for Isotopic Enrichment and Purity Determination

The validation of analytical methods for p-Butyl Ibuprofen-d3 (sodium) is critical to ensure its reliability as an internal standard in quantitative bioanalytical studies. The validation process, typically guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, establishes the performance characteristics of the analytical procedures. wisdomlib.org For isotopically labeled standards, this validation encompasses two key aspects: the determination of isotopic enrichment and the assessment of chemical purity.

Isotopic Enrichment Analysis: The primary technique for determining the isotopic enrichment of deuterated compounds like p-Butyl Ibuprofen-d3 (sodium) is mass spectrometry (MS). High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can distinguish between the deuterated molecule and its unlabeled counterpart, as well as molecules with fewer deuterium atoms. For (±)-Ibuprofen-d3, a related compound, the isotopic purity is often specified to be ≥99% of deuterated forms (d1-d3). caymanchem.com Isotope Ratio Mass Spectrometry (IRMS) is another powerful tool that provides high-precision measurements of stable isotopes (e.g., δ²H, δ¹³C, and δ¹⁸O) and can be used to confirm the isotopic signature of the labeled compound. nih.gov The validation of these methods involves assessing precision by repeatedly analyzing the sample to ensure reproducible results for the isotopic distribution. nih.gov

Chemical Purity Determination: The chemical purity of the standard is paramount to prevent interference with the quantification of the target analyte. High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is a standard method for assessing the purity of ibuprofen and its related substances. researchgate.net Validation of an HPLC method for purity involves evaluating several key parameters:

Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is often tested using forced degradation studies, where the standard is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For ibuprofen analysis, linearity has been demonstrated with high correlation coefficients (r² > 0.999). wisdomlib.orgnih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of impurity is spiked into the sample. Recoveries for ibuprofen-related substances typically range from 98% to 109%. researchgate.net

Precision: The degree of scatter between a series of measurements. It is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSD) typically required to be below 2-3%. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. For ibuprofen impurities via HPLC, LOD and LOQ can be in the sub-µg/mL range. researchgate.net

A summary of typical validation parameters for related ibuprofen compounds using chromatographic methods is presented below.

| Validation Parameter | Typical Method | Common Acceptance Criteria/Findings |

|---|---|---|

| Isotopic Purity | Mass Spectrometry (MS, IRMS) | ≥95-99% deuterated forms. caymanchem.comsigmaaldrich.com |

| Chemical Purity (Assay) | HPLC-UV | ≥98.0%. sigmaaldrich.com |

| Linearity (r²) | HPLC-UV | >0.999. wisdomlib.orgnih.gov |

| Accuracy (% Recovery) | HPLC-UV | Typically within 98-110%. researchgate.netjocpr.com |

| Precision (% RSD) | HPLC-UV | ≤ 2%. jocpr.com |

Physicochemical Characterization Pertinent to Analytical Performance

The physicochemical properties of p-Butyl Ibuprofen-d3 (sodium) directly influence its handling, storage, and performance as an analytical standard. Key characteristics include its solubility in solvents used for preparing stock and working solutions, and its stability under various storage conditions. While data specific to p-Butyl Ibuprofen-d3 (sodium) is limited, information from the closely related compounds (±)-Ibuprofen-d3 and ibuprofen sodium provides valuable insights.

Solubility in Analytical Solvents: The solubility of an analytical standard dictates the choice of solvent for preparing concentrated stock solutions. For isotopically labeled ibuprofen, high solubility is observed in polar organic solvents. The sodium salt form generally exhibits enhanced aqueous solubility compared to the free acid. unirioja.esnih.gov For instance, the solubility of ibuprofen free acid in aqueous buffer (PBS, pH 7.2) is approximately 2 mg/mL, whereas ibuprofen sodium is more soluble in water. caymanchem.comdocumentsdelivered.com This enhanced aqueous solubility is advantageous for preparing standards in biological matrices or aqueous mobile phases.

The table below summarizes the solubility data for the related compound (±)-Ibuprofen-d3 in common analytical solvents.

| Solvent | Solubility of (±)-Ibuprofen-d3 |

|---|---|

| Ethanol | >60 mg/mL caymanchem.com |

| DMSO (Dimethyl sulfoxide) | >50 mg/mL caymanchem.com |

| DMF (Dimethylformamide) | >45 mg/mL caymanchem.com |

| PBS (pH 7.2) | >2 mg/mL caymanchem.com |

Stability of Analytical Standards: The stability of analytical standards is crucial for ensuring the accuracy and reproducibility of quantitative assays over time. Stability studies evaluate the integrity of the compound under defined storage conditions (e.g., temperature, light exposure). The non-deuterated form of ibuprofen is a stable crystalline solid. caymanchem.com The deuterated analog, (±)-Ibuprofen-d3, is reported to be stable for at least four years when stored appropriately. caymanchem.comcaymanchem.com Stock solutions of ibuprofen prepared in organic solvents are generally stable, though aqueous solutions are often recommended for short-term use, typically not exceeding one day, to prevent potential degradation or microbial growth. caymanchem.com For p-Butyl Ibuprofen-d3 (sodium), it is expected to exhibit similar stability profiles, particularly when stored as a solid in a controlled environment.

| Compound | Form | Storage Condition | Reported Stability |

|---|---|---|---|

| (±)-Ibuprofen-d3 | Solid | -20°C | ≥ 4 years caymanchem.com |

| (±)-Ibuprofen | Solid | Room Temperature | ≥ 4 years caymanchem.com |

| (±)-Ibuprofen | Aqueous Solution (PBS, pH 7.2) | Refrigerated | Recommended for use within one day caymanchem.com |

Mechanistic and Isotopic Tracing Applications in Preclinical Research in Vitro and Analytical Focus

Application of Deuterium (B1214612) Labeling in Metabolic Pathway Elucidation (In Vitro Models)

Deuterium-labeled compounds are instrumental in studying the metabolic pathways of drugs in preclinical research. researchgate.net By replacing hydrogen atoms with deuterium at specific molecular positions, researchers can track the biotransformation of a parent compound and identify its metabolites with high confidence using mass spectrometry.

In vitro models, such as human liver microsomes (HLMs) or cultured cells, are commonly used to simulate drug metabolism. nih.gov When p-Butyl Ibuprofen-d3 (sodium) is introduced into these systems, the enzymes present, primarily from the Cytochrome P450 (CYP) family, process it similarly to its non-deuterated counterpart. clinpgx.org The primary oxidative metabolites of ibuprofen (B1674241) are hydroxy and carboxy derivatives. clinpgx.orgnih.gov

The key advantage of using the deuterated form is the distinct isotopic signature it carries. Mass spectrometry analysis can easily distinguish between the drug-related material and endogenous molecules within the cellular matrix. Any metabolite formed from p-Butyl Ibuprofen-d3 will retain the deuterium label (unless the label is at the site of metabolic attack), resulting in a characteristic mass shift. This allows for the unambiguous identification and structural elucidation of metabolites, even those present at very low concentrations.

Table 1: Expected Mass Shifts for p-Butyl Ibuprofen-d3 Metabolites

| Compound | Metabolic Reaction | Expected Metabolite | Mass Shift relative to unlabeled metabolite |

|---|---|---|---|

| p-Butyl Ibuprofen-d3 | Hydroxylation | Hydroxy p-Butyl Ibuprofen-d3 | +3 Da |

| p-Butyl Ibuprofen-d3 | Oxidation | Carboxy p-Butyl Ibuprofen-d3 | +3 Da |

The metabolic stability of a drug is a critical parameter in preclinical development, indicating its susceptibility to enzymatic degradation. Deuteration can significantly influence this stability. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate. juniperpublishers.com

This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can be leveraged to enhance a drug's metabolic profile. In vitro studies using liver microsomes can quantify this effect by comparing the rate of disappearance of the deuterated analog versus the non-deuterated compound. For instance, if the deuterium atoms in p-Butyl Ibuprofen-d3 are placed at a primary site of CYP-mediated oxidation, a measurable increase in its in vitro half-life would be expected compared to unlabeled p-butyl ibuprofen. juniperpublishers.com This allows researchers to probe the kinetics of the specific enzymes involved in its metabolism.

The kinetic isotope effect not only affects metabolic stability but can also alter the biotransformation pathway itself. When a primary metabolic route is slowed by deuteration, the metabolism may shift to other available sites on the molecule, a process known as "metabolic shunting". juniperpublishers.com

For example, if hydroxylation at one position of the p-butyl ibuprofen molecule is hindered by deuterium substitution, enzymes may begin to hydroxylate or otherwise modify a different part of the molecule that was previously a minor pathway. Studies on R-ibuprofen have shown that deuterium labeling can be used to trace metabolic pathways, such as chiral inversion, where the R-enantiomer is converted to the active S-enantiomer. nih.gov In one study, the loss of a deuterium atom at a specific position (C-2) provided clear evidence for the mechanism of this inversion. nih.gov By carefully placing deuterium labels on p-Butyl Ibuprofen, researchers can gain detailed insights into its complete metabolic map and the potential for forming unique metabolites.

Development of Deuterated Internal Standards for Quantitative Bioanalysis

Perhaps the most widespread application of p-Butyl Ibuprofen-d3 is as an internal standard (IS) for quantitative bioanalysis. caymanchem.comglpbio.com Accurate measurement of drug concentrations in biological samples is fundamental to pharmacokinetic and metabolic studies.

The accurate quantification of a drug in complex non-human biological matrices like plasma, serum, or tissue homogenates is challenging due to the presence of numerous interfering substances. resolvemass.ca The universally accepted strategy to overcome these challenges is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard (SIL-IS) like p-Butyl Ibuprofen-d3. kuleuven.bechromatographyonline.com

The procedure involves adding a precise, known amount of the deuterated standard to the biological sample before any processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). texilajournal.com Because the SIL-IS is chemically almost identical to the analyte (the non-deuterated drug), it experiences the same physical losses during sample preparation and the same ionization efficiencies or suppressions during analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). kcasbio.comscispace.com The concentration of the analyte is then determined by comparing the ratio of the mass spectrometer signal of the analyte to that of the known quantity of the internal standard. scispace.com This ratiometric approach corrects for variations that would otherwise lead to inaccurate and imprecise results.

The use of deuterated analogs like p-Butyl Ibuprofen-d3 as internal standards offers significant advantages over using other structurally similar molecules (surrogate standards). kcasbio.comscispace.com

Correction for Matrix Effects : Biological matrices can significantly suppress or enhance the analyte's signal in the mass spectrometer's ion source. kcasbio.comclearsynth.com A deuterated internal standard co-elutes with the analyte during chromatography, ensuring that both are subjected to the exact same matrix effects at the same time, thus providing effective normalization. texilajournal.comkcasbio.com

Compensation for Sample Variability : Any loss of sample during the multi-step extraction and cleanup process will affect both the analyte and the co-existing deuterated standard equally, preserving the crucial analyte-to-standard ratio. scispace.com

Increased Precision and Accuracy : By mitigating errors from sample preparation and instrumental analysis, SIL-IS significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the measurement. texilajournal.comresearchgate.net

Method Robustness : Analytical methods that incorporate a SIL-IS are more robust and reliable, a critical factor in regulated bioanalysis. kcasbio.com The initial investment in synthesizing a deuterated standard can also reduce the time and cost of method development. kcasbio.com

Table 2: Comparison of Internal Standard Types for Bioanalysis

| Feature | Deuterated Internal Standard (e.g., p-Butyl Ibuprofen-d3) | Structural Analog (Surrogate IS) |

|---|---|---|

| Chromatographic Retention Time | Nearly identical to analyte (co-elutes) | Different from analyte |

| Extraction Recovery | Nearly identical to analyte | May differ from analyte |

| Ionization Efficiency/Suppression | Nearly identical to analyte | May differ significantly |

| Correction for Matrix Effects | Excellent | Poor to moderate |

| Overall Accuracy & Precision | High | Variable, often lower |

Computational Chemistry and Molecular Modeling of P Butyl Ibuprofen D3 Sodium

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries and various electronic properties. For p-Butyl Ibuprofen-d3 (sodium), DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. A study on ibuprofen (B1674241) sodium utilized DFT calculations to analyze its charge distribution, density of states (DOS), and infrared (IR) spectrum researchgate.net.

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, which are vital for understanding how the molecule interacts with other chemical species, including biological targets researchgate.net.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.24 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.01 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 0.23 |

| Dipole Moment | Measure of the net molecular polarity | ~2.0 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time researchgate.netnih.gov. For p-Butyl Ibuprofen-d3 (sodium), MD simulations can reveal its conformational flexibility, showing how the molecule rotates and flexes in different environments. By simulating the molecule in a solvent, such as water, these simulations provide a detailed view of the interactions between the drug and solvent molecules, including the formation and breaking of hydrogen bonds.

These simulations are crucial for understanding how the molecule behaves in a physiological environment. The trajectory data from MD simulations can be analyzed to determine the most stable conformations, the dynamics of conformational changes, and the solvent-accessible surface area. This information is valuable for comprehending the molecule's solubility and its ability to cross biological membranes. Integrating MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can further probe conformational changes in complex biological systems nih.govosti.gov.

Prediction of Spectroscopic Parameters and Isotope Effects

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. For p-Butyl Ibuprofen-d3 (sodium), DFT can be used to calculate the vibrational frequencies that correspond to peaks in its Infrared (IR) and Raman spectra. The accuracy of these predictions allows for the assignment of experimental spectral bands to specific molecular vibrations mdpi.com.

The key feature of p-Butyl Ibuprofen-d3 is the substitution of three hydrogen atoms with deuterium (B1214612). This isotopic substitution has a noticeable effect on the vibrational spectra. Because deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency than a C-H bond. This phenomenon, known as the vibrational isotope effect, can be accurately predicted using computational models libretexts.org. The shift in frequency is primarily dependent on the change in the reduced mass of the vibrating atoms libretexts.org. DFT calculations can also predict NMR chemical shifts, where deuteration can cause small but measurable changes that are useful for structural elucidation mdpi.com.

| Parameter | Description | Effect of Deuteration (H → D) |

|---|---|---|

| Vibrational Frequency (ν) | ν = (1/2π) * √(k/μ) | Decreases |

| Force Constant (k) | Represents the stiffness of the bond. | Remains essentially unchanged. |

| Reduced Mass (μ) | μ = (m1 * m2) / (m1 + m2) | Increases significantly for C-D vs. C-H bond. |

In Silico Assessment of Molecular Interactions for Mechanistic Understanding

In silico methods like molecular docking are used to predict how a molecule (ligand) binds to the active site of a target protein. This provides a mechanistic understanding of the molecule's action without focusing on biological outcomes.

Molecular docking simulations of ibuprofen analogs with their primary targets, the cyclooxygenase (COX) enzymes, reveal the specific interactions that stabilize the ligand-protein complex. These studies show that the carboxylate group of ibuprofen typically forms key hydrogen bonds with amino acid residues in the active site, such as Arginine and Tyrosine. The phenyl and isobutyl groups of the molecule engage in hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket. This theoretical analysis identifies the crucial residues and interaction types responsible for binding affinity and orientation within the target's active site.

| Amino Acid Residue | Interaction Type | Part of Ibuprofen Analog Involved |

|---|---|---|

| Arg120 | Hydrogen Bond / Electrostatic | Carboxylate Group |

| Tyr355 | Hydrogen Bond | Carboxylate Group |

| Val349, Leu352, Val523 | Hydrophobic | Isobutyl Group |

| Trp387, Phe518 | Hydrophobic / π-π Stacking | Phenyl Ring |

The substitution of hydrogen with deuterium can subtly influence molecular properties and intermolecular interactions nih.gov. The C-D bond is slightly shorter and stronger than the C-H bond, and it has a smaller vibrational amplitude cchmc.orgnih.gov. These differences can lead to minor changes in van der Waals interactions and hydrogen bonding nih.govnih.gov.

Role As an Isotopic Reference Standard in Academic and Industrial Research

Principles and Practices of Isotope Dilution Mass Spectrometry (IDMS) in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of elements and chemical substances in various samples. youtube.com Recognized as a primary method of measurement, IDMS operates on the principle of adding a known amount of an isotopically enriched form of the analyte, known as a "spike" or "internal standard," to a sample. youtube.comresearchgate.net In this case, p-Butyl Ibuprofen-d3 (sodium) acts as the internal standard for the quantification of p-Butyl Ibuprofen (B1674241) or its analogs.

The core principle of IDMS lies in the measurement of the altered isotopic ratio of the analyte after the addition of the isotopically labeled standard. osti.gov Since the amount of the added standard is known, the original concentration of the analyte in the sample can be calculated with high accuracy. youtube.comosti.gov A key advantage of IDMS is that it does not require the complete recovery of the analyte from the sample matrix. researchgate.netnih.gov As the labeled and unlabeled forms of the compound are chemically identical, any loss during sample preparation or analysis will affect both forms equally, thus preserving the crucial isotopic ratio. nih.gov

The practice of IDMS involves the following key steps:

A precisely weighed amount of the p-Butyl Ibuprofen-d3 (sodium) standard is added to a known quantity of the sample.

The sample and the standard are thoroughly mixed to ensure isotopic equilibrium.

The sample is then processed, which may include extraction, purification, and derivatization.

The isotopic ratio of the analyte is measured using a mass spectrometer.

The original concentration of the analyte is calculated based on the measured isotopic ratio and the known amount of the added standard.

IDMS is widely applied in fields requiring high precision and accuracy, such as clinical chemistry, environmental analysis, and reference material certification. youtube.com

Method Validation for p-Butyl Ibuprofen-d3 (sodium) as an Internal Standard

For p-Butyl Ibuprofen-d3 (sodium) to be effectively used as an internal standard, the analytical method must undergo rigorous validation. Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation process, guided by international standards such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP), assesses several key parameters. nih.gov

Key Validation Parameters:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix, including impurities, degradants, and the internal standard itself.

Linearity: The analytical method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For instance, a study on the simultaneous quantification of paracetamol and ibuprofen showed excellent linearity with correlation coefficients (R²) of 0.999 and 1.0, respectively. nih.gov

Accuracy: This parameter assesses the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte and calculating the percent recovery. Acceptable recovery is typically within a range of 97.0–103.0%. nih.gov

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Intra- and inter-day precision studies should yield an RSD of ≤ 2.0%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For example, in an HPLC method for ibuprofen, the LOD and LOQ were found to be 1.70 and 6.05 μg/ml, respectively. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes the typical validation parameters for an analytical method using an internal standard like p-Butyl Ibuprofen-d3 (sodium).

| Validation Parameter | Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, R²) | > 0.995 | 0.999 - 1.0 nih.gov |

| Accuracy (% Recovery) | 97.0 - 103.0% | Within acceptance limit nih.gov |

| Precision (% RSD) | ≤ 2.0% | Less than the maximum allowable limit nih.gov |

| Limit of Detection (LOD) | Method Dependent | 1.70 μg/ml researchgate.net |

| Limit of Quantitation (LOQ) | Method Dependent | 6.05 μg/ml researchgate.net |

Quantification of Analogs in Environmental Samples and Research-Scale Biological Systems

The use of deuterated internal standards like p-Butyl Ibuprofen-d3 (sodium) is critical for the accurate quantification of pharmaceutical compounds and their metabolites in complex matrices such as environmental water and biological fluids. These matrices often contain interfering substances that can affect the analytical signal.

A study on the enantioselective analysis of ibuprofen and other pharmaceuticals in wastewater and environmental water samples highlights the importance of isotope dilution. fao.org In this research, racemic D₃-ibuprofen was used as an internal standard to accurately quantify the (R)- and (S)-enantiomers of ibuprofen. fao.org The use of the isotopically labeled standard was described as an essential aspect of the method for accurate quantification and determination of the enantiomeric fraction. fao.org This approach yielded excellent reproducibility for the analysis of triplicate tertiary treated wastewater samples. fao.org

The method detection limits in this study were in the range of 0.2–3.3 ngL⁻¹ for individual enantiomers in various water samples, demonstrating the high sensitivity achievable with this technique. fao.org The study successfully measured concentrations of both (R)- and (S)-enantiomers of ibuprofen in a real tertiary treated wastewater sample. fao.org

The principles applied in this study for D₃-ibuprofen are directly applicable to p-Butyl Ibuprofen-d3 (sodium) for the quantification of its corresponding analyte in similar complex matrices. The internal standard compensates for matrix effects and variations in extraction efficiency, leading to more reliable and accurate results.

Quality Control and Assurance Protocols for Isotopic Standards

To ensure the integrity and reliability of analytical data, stringent quality control (QC) and quality assurance (QA) protocols are essential for the use of isotopic standards like p-Butyl Ibuprofen-d3 (sodium). These protocols are designed to monitor the performance of the analytical method and the stability of the standard.

Key components of QC/QA protocols include:

Purity and Characterization of the Standard: The isotopic and chemical purity of p-Butyl Ibuprofen-d3 (sodium) must be well-characterized. The certificate of analysis for the standard should provide information on its purity, isotopic enrichment, and storage conditions.

Calibration and Standardization: The mass spectrometer and other analytical instruments must be calibrated regularly using certified reference materials. nih.gov A two-point calibration is often performed using internationally recognized standards. bu.edu

Use of Control Samples: Laboratory control samples (LCS) and matrix spike samples are analyzed alongside unknown samples to monitor the accuracy and precision of the method. The results for these control samples must fall within established acceptance limits.

Replicate Analysis: Analyzing replicate samples provides a measure of the method's precision. The required external precision for replicate analysis of δ¹³C or δ¹⁵N is typically 0.2 per mil. bu.edu

Monitoring of Standard Stability: The stability of the p-Butyl Ibuprofen-d3 (sodium) standard should be monitored over time, especially if it is stored in solution. This can be done by periodically analyzing a freshly prepared standard solution and comparing the results to those from the stored solution.

Inter-laboratory Comparisons: Participation in proficiency testing schemes or inter-laboratory comparison studies helps to assess the laboratory's performance and the comparability of its results with those of other laboratories. rsc.org

The following table outlines some of the quality control checks and their typical frequencies.

| Quality Control Check | Frequency | Purpose |

| Instrument Calibration | Daily or before each run | To ensure the accuracy of the instrument's measurements. bu.edu |

| Analysis of a Laboratory Standard | Every 15 samples | To check the combustion and cryogenic distillation steps. bu.edu |

| Replicate Sample Analysis | One per 10 samples | To monitor the precision of the analytical method. bu.edu |

| Analysis of Control Samples | With each batch of samples | To assess the accuracy and precision of the method for a specific matrix. |

By adhering to these rigorous quality control and assurance protocols, laboratories can ensure the high quality and reliability of the quantitative data obtained using p-Butyl Ibuprofen-d3 (sodium) as an internal standard.

Future Directions in Academic Research on P Butyl Ibuprofen D3 Sodium

Exploration of Novel Deuterium (B1214612) Labeling Positions and Techniques

The precise placement of deuterium atoms within a molecule is fundamental to its utility. Future research will increasingly focus on developing novel and more efficient methods for site-selective deuteration. rsc.org While p-Butyl Ibuprofen-d3 features deuterium on the butyl group, exploration into labeling other positions, such as the aromatic ring or the propionic acid side chain, could yield new standards with different analytical properties or metabolic stabilities. osti.gov

A key area of development is the advancement of catalytic methods, including transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of hydrogen with deuterium in a molecule's final structure. rsc.orgacs.orgresearchgate.net This late-stage functionalization is often more efficient than multi-step syntheses that introduce deuterium at an early stage. acs.org Researchers are continuously seeking new catalysts and reaction conditions to improve the selectivity and efficiency of these HIE reactions. nih.gov Beyond HIE, techniques such as reductive and dehalogenative deuteration are expanding the toolkit for creating specifically labeled compounds. nih.govacs.org

Verifying the exact location and isotopic purity of the deuterium labels is also a critical aspect. Advanced analytical techniques, such as molecular rotational resonance (MRR) spectroscopy, are emerging as powerful tools for the unambiguous identification of isotopomers and isotopologues in a sample, overcoming some limitations of traditional NMR and mass spectrometry. acs.org

Integration into Advanced Multi-Omics Research Methodologies (Analytical and Methodological Aspects)

The rise of multi-omics—the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. thermofisher.comnih.gov In this context, stable isotope-labeled compounds are indispensable for ensuring the accuracy and reproducibility of quantitative measurements, particularly in proteomics and metabolomics, which heavily rely on mass spectrometry (MS). acs.orgthermofisher.com

p-Butyl Ibuprofen-d3 (sodium), as a deuterated analog of a related compound, serves as an ideal internal standard. When added to a biological sample, it co-elutes with the non-labeled analyte but is distinguishable by its higher mass. nih.gov This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Future research will see the expanded use of such standards in large-scale, high-throughput multi-omics studies aimed at discovering biomarkers, understanding disease mechanisms, and evaluating drug responses. nih.govfrontiersin.orgyoutube.com The development of panels of deuterated standards for various classes of metabolites and drugs will be crucial for advancing these systems biology approaches. nih.gov The integration of data from different omics layers, facilitated by accurate quantification using isotopic standards, enables the construction of comprehensive models of cellular processes and disease pathophysiology. nih.govnih.gov

Development of Automated Synthetic and Analytical Platforms for Isotopic Analogs